molecular formula C20H21N3O2 B5514763 2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide

2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide

Cat. No. B5514763
M. Wt: 335.4 g/mol
InChI Key: GANYSWZAHBDYNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide typically involves "one-pot" reductive cyclization processes using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent, as demonstrated in the synthesis of related imidazole derivatives (Bhaskar et al., 2019). This method indicates a feasible approach for the synthesis of complex imidazole-containing compounds.

Molecular Structure Analysis

The molecular structure of related imidazole compounds has been elucidated through various techniques such as IR, 1H-NMR, 13C-NMR, and LC-MS data, providing comprehensive insights into the molecular geometry and electronic configuration (Bhaskar et al., 2019). These techniques are instrumental in understanding the intricate details of the compound's structure.

Chemical Reactions and Properties

Imidazole derivatives, including compounds with similar structures, have shown a variety of chemical reactions and properties. For example, the ability to undergo oxidation and demonstrate photochromism in solution upon irradiation showcases the reactive nature and stability of these compounds under different conditions (Bai et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds in different environments. For instance, the synthesis and crystal structures of related imidazole derivatives have been studied, revealing their crystalline forms and stabilizing interactions within their structures (Banerjee et al., 1999).

Chemical Properties Analysis

The chemical properties of 2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide can be inferred from studies on similar compounds, highlighting their reactivity, potential for forming dimers, and their interactions with various chemicals. These properties are pivotal for applications in synthesis and chemical reactions where specific outcomes are desired (Bai et al., 2010).

Scientific Research Applications

Design and Synthesis for Antimicrobial Applications

The design and synthesis of novel imidazole derivatives, including imidazo[1,2-a]pyridine-3-carboxamide derivatives, have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings indicate a promising scaffold for developing antimicrobial agents, which may extend to compounds like 2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide for targeted drug design and synthesis against various microbial pathogens (Kai Lv et al., 2017).

Antituberculosis Agents

Research on imidazo[1,2-a]pyridine carboxamides bearing specific moieties, such as the N-(2-phenoxyethyl) moiety, demonstrated excellent in vitro activity against Mycobacterium tuberculosis strains, including multidrug-resistant strains. This suggests potential for compounds with similar structures in the development of new antituberculosis agents (Zhaoyang Wu et al., 2016).

Spectroscopic Characterization and Computational Study

Studies involving the synthesis and spectroscopic characterization of new imidazole derivatives provide insights into their reactivity and potential applications. For example, investigations into the molecular electrostatic potential and interaction with biological targets through computational studies offer a basis for understanding the reactivity and potential biomedical applications of similar compounds (Mossaraf Hossain et al., 2018).

Luminescence Sensing

Research on lanthanide metal-organic frameworks incorporating imidazole dicarboxylate indicates potential applications in luminescence sensing. Such frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives, suggesting similar compounds could be developed for specific chemical sensing applications (B. Shi et al., 2015).

Future Directions

Imidazole derivatives have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research could focus on exploring the potential applications of “2’-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide” in various fields, such as medicine or materials science.

properties

IUPAC Name

4-[2-(2-imidazol-1-ylethoxy)phenyl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-22(2)20(24)17-9-7-16(8-10-17)18-5-3-4-6-19(18)25-14-13-23-12-11-21-15-23/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANYSWZAHBDYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2OCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide

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